molecular formula C19H23N5O4 B13764528 Benzoic acid,4-[hexahydro-3-(1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)imidazo[1,5-a]pyrazin-2(3h)-yl]-,ethyl ester CAS No. 7542-46-3

Benzoic acid,4-[hexahydro-3-(1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)imidazo[1,5-a]pyrazin-2(3h)-yl]-,ethyl ester

Cat. No.: B13764528
CAS No.: 7542-46-3
M. Wt: 385.4 g/mol
InChI Key: TYYHKCWDXHSXOZ-UHFFFAOYSA-N
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Description

Benzoic acid,4-[hexahydro-3-(1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)imidazo[1,5-a]pyrazin-2(3h)-yl]-,ethyl ester is a complex organic compound with a unique structure that combines benzoic acid and imidazo[1,5-a]pyrazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid,4-[hexahydro-3-(1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)imidazo[1,5-a]pyrazin-2(3h)-yl]-,ethyl ester typically involves multiple steps. The initial step often includes the preparation of the imidazo[1,5-a]pyrazine core, followed by the introduction of the benzoic acid moiety. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired ester linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid,4-[hexahydro-3-(1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)imidazo[1,5-a]pyrazin-2(3h)-yl]-,ethyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Benzoic acid,4-[hexahydro-3-(1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)imidazo[1,5-a]pyrazin-2(3h)-yl]-,ethyl ester has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of Benzoic acid,4-[hexahydro-3-(1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)imidazo[1,5-a]pyrazin-2(3h)-yl]-,ethyl ester involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets Benzoic acid,4-[hexahydro-3-(1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)imidazo[1,5-a]pyrazin-2(3h)-yl]-,ethyl ester apart is its unique structure, which combines multiple functional groups and heterocyclic rings. This structural complexity provides a versatile platform for various chemical modifications and applications.

Properties

CAS No.

7542-46-3

Molecular Formula

C19H23N5O4

Molecular Weight

385.4 g/mol

IUPAC Name

ethyl 4-[3-(2,4-dioxo-1H-pyrimidin-5-yl)-3,5,6,7,8,8a-hexahydro-1H-imidazo[1,5-a]pyrazin-2-yl]benzoate

InChI

InChI=1S/C19H23N5O4/c1-2-28-18(26)12-3-5-13(6-4-12)24-11-14-9-20-7-8-23(14)17(24)15-10-21-19(27)22-16(15)25/h3-6,10,14,17,20H,2,7-9,11H2,1H3,(H2,21,22,25,27)

InChI Key

TYYHKCWDXHSXOZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2CC3CNCCN3C2C4=CNC(=O)NC4=O

Origin of Product

United States

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